3-[[[4-(Phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]-1,2,3-benzotriazin-4-one
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Overview
Description
3-[[[4-(phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]-1,2,3-benzotriazin-4-one is a member of benzotriazines.
Scientific Research Applications
Antimicrobial and Antifungal Properties
- Antimicrobial Evaluation of Di-triazoles : Novel di-triazoles, including derivatives of the specified compound, demonstrated good antifungal activity against yeast fungi. One compound specifically showed antimicrobial activity against Pseudomonas aeruginosa and Enterococcus faecalis bacteria, as well as Candida albicans and Candida tropicalis yeast fungi (Ünver, Düğdü, Sancak, & Er, 2008).
- Novel Triazol Compounds as Antifungal Agents : Another study synthesized new triazol compounds containing a thiophen ring, showing high degrees of antifungal activity (Ünver, Düğdü, Sancak, Er, & Ustabaş, 2010).
Potential Anticancer Properties
- Effect on Cancer Cell Migration and Growth : A derivative of the compound was used to synthesize hydrazones, which were tested for cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines. Some compounds showed selective cytotoxicity, especially against melanoma cells, indicating potential as antimetastatic candidates (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Other Research Applications
- Synthesis and Characterization for Various Applications : Various studies have focused on the synthesis and characterization of derivatives of this compound, exploring their physical, chemical, and structural properties for potential applications in different fields, such as organic solar cell applications and as EGFR inhibitors in cancer treatment (Karakus et al., 2012); (Karayel, 2021).
properties
Product Name |
3-[[[4-(Phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]-1,2,3-benzotriazin-4-one |
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Molecular Formula |
C21H16N6OS2 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C21H16N6OS2/c28-20-16-9-4-5-10-17(16)22-25-27(20)14-30-21-24-23-19(18-11-6-12-29-18)26(21)13-15-7-2-1-3-8-15/h1-12H,13-14H2 |
InChI Key |
JAJRLWYJKXCGAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCN3C(=O)C4=CC=CC=C4N=N3)C5=CC=CS5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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